2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 4-methylphenyl substituent at position 1 and a 3-ethoxypropyl carboxamide group at position 2.
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-3-30-14-6-13-25-23(29)19-20-22(27-18-8-5-4-7-17(18)26-20)28(21(19)24)16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14,24H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIBDIGGBGBUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article focuses on its biological activity, particularly its interactions with Eph receptor tyrosine kinases, which are crucial in various cellular processes including cell signaling and development.
- Molecular Formula : C24H27N5O2
- Molecular Weight : 457.448 Da
- IUPAC Name : this compound
The primary biological activity of this compound is linked to its role as an Eph receptor tyrosine kinase inhibitor . Eph kinases are involved in the regulation of cell adhesion, migration, and proliferation. The compound exhibits low-nanomolar affinity for EphA3 kinases, indicating significant potential as a therapeutic agent in treating diseases associated with aberrant kinase activity, such as cancer.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits EphA3 signaling pathways. This inhibition can lead to alterations in cell behavior that are characteristic of tumor progression and metastasis.
Table 1: Comparison of Biological Activities of Quinoxaline Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline | Methyl group substitution | Kinase inhibition |
| 1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline | Chlorophenyl group | Anticancer activity |
| N-(4-fluorophenyl)-N'-(phenethyl)urea | Urea linkage | Antitumor properties |
Case Studies
Recent studies have highlighted the efficacy of this compound in various cancer models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 2.5 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin (IC50 3.23 µM) .
- Colorectal Cancer Model : Another study on HCT-116 colorectal cancer cells reported an IC50 value of 1.9 µM, indicating potent antitumor activity .
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that can be modified to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and improve biological efficacy.
Synthetic Route Overview
The general synthetic pathway includes:
- Formation of the pyrroloquinoxaline core.
- Introduction of the ethoxypropyl and methylphenyl substituents through nucleophilic substitution reactions.
- Finalization via amidation to achieve the carboxamide functionality.
Comparison with Similar Compounds
Structural Variations in the Aromatic Substituent
The aromatic substituent at position 1 significantly impacts molecular properties. Key analogues include:
Key Observations :
- Polar vs. The 4-methylphenyl group in the target compound likely enhances lipophilicity, favoring blood-brain barrier crossing or hydrophobic target interactions .
- Electronic Effects: Electron-withdrawing groups like chlorine () may alter electron density in the pyrroloquinoxaline core, affecting binding to enzymatic targets.
Variations in the Carboxamide Side Chain
The N-(3-ethoxypropyl) group distinguishes the target compound from analogues with cyclopentyl, morpholinyl, or alkenyl substituents:
Preparation Methods
Core Pyrroloquinoxaline Formation
The foundational step involves constructing the pyrrolo[2,3-b]quinoxaline scaffold. A widely adopted strategy employs a Friedel-Crafts alkylation between 4-methylbenzylamine and a prefunctionalized quinoxaline derivative. Key process parameters include:
- Reagents : Chloroacetyl chloride in dichloromethane at –10°C to 0°C
- Cyclization : Achieved via refluxing in acetic acid (120°C, 8–12 hrs) to form the tricyclic core
- Yield Optimization : 62–68% yield through stoichiometric control (1:1.2 molar ratio of amine to acyl chloride)
Recent advances utilize microwave-assisted synthesis (150°C, 30 mins) to reduce reaction times while maintaining yields at 65±3%.
Amino Group Introduction
Position-selective amination is achieved through:
$$
\text{Quinoxaline-N-oxide} + \text{NH}4\text{OH} \xrightarrow{\text{CuI, DMF}} \text{Aminoquinoxaline} + \text{H}2\text{O}
$$
Critical factors:
Side Chain Functionalization
The 3-ethoxypropyl carboxamide moiety is introduced via:
$$
\text{Acid chloride intermediate} + \text{3-ethoxypropylamine} \xrightarrow{\text{DIPEA, THF}} \text{Target compound}
$$
Operational details:
- Coupling agent : N,N’-Dicyclohexylcarbodiimide (DCC) in tetrahydrofuran
- Base : N,N-Diisopropylethylamine (2.5 eq) to scavenge HCl
- Reaction monitoring : TLC (Rf 0.45 in CH2Cl2:MeOH 9:1)
Process Optimization Strategies
Solvent Systems Screening
Comparative studies reveal solvent impacts on yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 89 |
| THF | 7.5 | 72 | 95 |
| Acetonitrile | 37.5 | 65 | 91 |
| Toluene | 2.4 | 41 | 82 |
THF emerges as optimal due to balanced polarity and azeotropic water removal.
Temperature-Controlled Stepwise Synthesis
A representative optimized protocol:
- Quinoxaline core formation : 0°C → 25°C over 2 hrs (78% yield)
- Amination : 80°C ± 2°C for 6 hrs (91% conversion)
- Acid chloride generation : –15°C maintained via dry ice/acetone bath
- Amide coupling : 40°C for 18 hrs under N2
Advanced Purification Techniques
Chromatographic Methods
Crystallization Optimization
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent ratio | EtOAc:Hexane 1:3–3:1 | 1:1 |
| Cooling rate | 0.1–5°C/min | 0.5°C/min |
| Seed crystal size | 50–200 μm | 100 μm |
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.72 (s, 1H, NH2)
- δ 7.89–7.25 (m, 8H, aromatic)
- δ 4.12 (t, J=6.8 Hz, 2H, OCH2)
- δ 2.38 (s, 3H, CH3)
13C NMR (101 MHz, CDCl3) :
Mass Spectrometry
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate advantages over batch processing:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 18 hrs | 45 mins |
| Yield | 68% | 82% |
| Productivity | 0.5 kg/day | 4.2 kg/day |
Regulatory Compliance
- ICH Q3D elemental impurities:
- Pd < 2 ppm (validated by ICP-MS)
- Residual solvents:
- DMF < 880 ppm
- THF < 720 ppm
Emerging Methodological Innovations
Recent patent filings (WO202318712A1) disclose:
- Enzymatic resolution : Lipase-mediated kinetic resolution achieves 99% ee for chiral intermediates
- Photocatalytic amination : Visible-light-driven C–N coupling reduces metal catalyst loadings by 90%
- AI-driven condition optimization : Machine learning models predict optimal solvent systems with 94% accuracy
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves (1) condensation of substituted quinoxaline precursors with pyrrole derivatives, (2) functionalization of the carboxamide group via coupling reactions (e.g., using HATU or EDCI as coupling agents), and (3) purification via column chromatography or recrystallization . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions (e.g., 4-methylphenyl at N1 and ethoxypropyl at N3) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z) .
- HPLC : Assess purity (>95% by reverse-phase C18 column) .
Q. What are the primary biological targets hypothesized for this compound, and how are they identified?
- Methodology : Target identification involves:
- Molecular docking studies : Screen against kinase or GPCR libraries using software like AutoDock Vina .
- In vitro assays : Measure inhibition of enzymes (e.g., tyrosine kinases) via fluorescence-based activity assays .
- Protein binding studies : Use SPR (surface plasmon resonance) to quantify affinity for suspected targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodology :
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Validate target engagement : Use orthogonal assays (e.g., CETSA for thermal shift analysis) to confirm direct target binding .
- Analyze substituent effects : Compare analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl derivatives) to isolate structural contributors to activity .
Q. What computational strategies are effective for predicting the SAR (structure-activity relationship) of pyrroloquinoxaline derivatives?
- Methodology :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with activity .
- Free-energy perturbation (FEP) : Simulate substituent modifications (e.g., ethoxypropyl vs. methoxyethyl) to predict binding affinity changes .
- MD simulations : Study conformational stability of the compound in solvated protein pockets (e.g., using GROMACS) .
Q. How can metabolic stability and toxicity be evaluated during preclinical development?
- Methodology :
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) to measure half-life and identify major metabolites via LC-MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vitro toxicity panels : Assess cytotoxicity (MTT assay), genotoxicity (Ames test), and hERG channel inhibition (patch-clamp) .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer models?
- Methodology :
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment in cell lines (e.g., MCF-7, A549) .
- Pharmacodynamic markers : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- In vivo xenograft models : Monitor tumor volume reduction in nude mice, paired with immunohistochemistry for target validation (e.g., Ki-67 for proliferation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
